molecular formula C19H15FN4OS2 B2920123 Benzo[d]thiazol-6-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897472-52-5

Benzo[d]thiazol-6-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2920123
CAS RN: 897472-52-5
M. Wt: 398.47
InChI Key: PYVWTQOGCOLXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzo[d]thiazol-6-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are part of many potent biologically active compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to exhibit a wide range of chemical reactions. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Anti-inflammatory Activity

The thiazole moiety is known for its anti-inflammatory properties. Compounds with the benzo[d]thiazol structure have been synthesized and evaluated for their potential to inhibit inflammatory processes. Specifically, derivatives of benzo[d]thiazol have shown to inhibit COX-1 and COX-2 enzymes, which play a significant role in the inflammatory pathway .

Analgesic Effects

Thiazole derivatives are also recognized for their analgesic or pain-relieving activities. By interacting with various biological targets, these compounds can potentially reduce pain stimuli. Research has indicated that certain benzo[d]thiazol compounds exhibit significant analgesic activities .

Antimicrobial and Antifungal Applications

The structural framework of benzo[d]thiazol is found in many biologically active compounds, including antimicrobial and antifungal agents. These compounds can be designed to target specific pathogens, offering a pathway for the development of new treatments for infectious diseases .

Antitumor and Cytotoxic Activity

Benzo[d]thiazol derivatives have been explored for their antitumor and cytotoxic activities. Some studies have reported the synthesis of such derivatives that demonstrate potent effects on various human tumor cell lines, indicating their potential use in cancer research .

Neuroprotective Properties

Thiazoles, including benzo[d]thiazol derivatives, have been investigated for their neuroprotective effects. These compounds may offer therapeutic benefits in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .

Anti-Tubercular Activity

Recent advances in medicinal chemistry have highlighted the synthesis of new benzothiazole-based compounds with anti-tubercular properties. These compounds have shown promising activity against Mycobacterium tuberculosis, suggesting their potential application in combating tuberculosis .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific derivative. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic pathways for these compounds, exploring their mechanisms of action, and investigating their potential uses in various fields .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS2/c20-13-2-4-15-17(10-13)27-19(22-15)24-7-5-23(6-8-24)18(25)12-1-3-14-16(9-12)26-11-21-14/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVWTQOGCOLXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.